N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine
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Overview
Description
N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This specific compound features two pyrazole rings connected by a methylene bridge, each substituted with a propyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde with 1-propyl-1H-pyrazole-4-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include pyrazole N-oxides, reduced pyrazole derivatives, and various substituted pyrazole compounds .
Scientific Research Applications
N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate these targets, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 3-methyl-1-phenyl-1H-pyrazol-5-amine
- 3-nitro-1H-1,2,4-triazol-1-yl-NNO-azoxyfurazan
Uniqueness
N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H23N5 |
---|---|
Molecular Weight |
261.37 g/mol |
IUPAC Name |
N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C14H23N5/c1-4-6-18-11-14(9-16-18)15-8-13-10-19(7-5-2)17-12(13)3/h9-11,15H,4-8H2,1-3H3 |
InChI Key |
PGUDNIQVEPUGPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCC2=CN(N=C2C)CCC |
Origin of Product |
United States |
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